molecular formula C11H10F2O B1428663 3,3-Difluoro-2,2-dimethyl-1-indanone CAS No. 1034921-55-5

3,3-Difluoro-2,2-dimethyl-1-indanone

Cat. No.: B1428663
CAS No.: 1034921-55-5
M. Wt: 196.19 g/mol
InChI Key: UNFRJPPMTNOXKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Difluoro-2,2-dimethyl-1-indanone is a fluorinated organic compound with the molecular formula C11H10F2O. It is characterized by the presence of two fluorine atoms and two methyl groups attached to the indanone core. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-2,2-dimethyl-1-indanone typically involves the fluorination of 2,2-dimethyl-1-indanone. One common method is the use of nucleophilic fluorinating agents such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in anhydrous solvents like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and improve efficiency, often employing advanced purification techniques to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: 3,3-Difluoro-2,2-dimethyl-1-indanone can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.

  • Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, often in the presence of a strong base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield carboxylic acids or ketones, depending on the specific conditions.

  • Reduction: Reduction reactions typically produce alcohols or amines.

  • Substitution: Substitution reactions can lead to the formation of various derivatives, including fluorinated alcohols or amines.

Scientific Research Applications

3,3-Difluoro-2,2-dimethyl-1-indanone is utilized in several scientific research fields:

  • Chemistry: It serves as a versatile small molecule scaffold in organic synthesis, aiding in the development of new chemical entities.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological processes.

  • Industry: The compound is employed in the production of specialty chemicals and materials, leveraging its unique fluorinated structure for improved performance.

Mechanism of Action

3,3-Difluoro-2,2-dimethyl-1-indanone is compared to other similar compounds, such as 2,2-difluoro-1,3-dimethylimidazolidine and 2,2-dimethyl-1-indanone. While these compounds share structural similarities, this compound is unique due to its specific fluorination pattern, which imparts distinct chemical and biological properties.

Comparison with Similar Compounds

  • 2,2-Difluoro-1,3-dimethylimidazolidine

  • 2,2-Dimethyl-1-indanone

Properties

IUPAC Name

3,3-difluoro-2,2-dimethylinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2O/c1-10(2)9(14)7-5-3-4-6-8(7)11(10,12)13/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNFRJPPMTNOXKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)C2=CC=CC=C2C1(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3-Difluoro-2,2-dimethyl-1-indanone
Reactant of Route 2
3,3-Difluoro-2,2-dimethyl-1-indanone
Reactant of Route 3
3,3-Difluoro-2,2-dimethyl-1-indanone
Reactant of Route 4
3,3-Difluoro-2,2-dimethyl-1-indanone
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3,3-Difluoro-2,2-dimethyl-1-indanone
Reactant of Route 6
3,3-Difluoro-2,2-dimethyl-1-indanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.